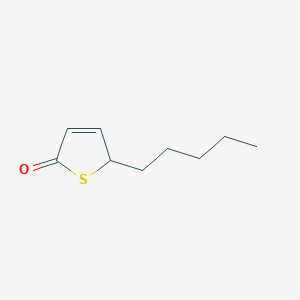
2(5H)-Thiophenone, 5-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Thiophenone, 5-pentyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of pentylmagnesium bromide with 2-furancarboxaldehyde followed by cyclization can yield 5-pentyl-2(5H)-furanone .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The reaction conditions often include controlled temperatures and pressures to optimize the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2(5H)-Thiophenone, 5-pentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent but may include the use of acids, bases, or other catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2(5H)-Thiophenone, 5-pentyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2(5H)-Thiophenone, 5-pentyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-Methyl-2(5H)-furanone: Another furanone with a fruity aroma, commonly found in tomatoes.
2-Nonenoic acid gamma-lactone: A related compound with similar structural features and applications.
Uniqueness: 2(5H)-Thiophenone, 5-pentyl- is unique due to its specific structural configuration and the resulting properties. Its distinct aroma and biological activity set it apart from other similar compounds .
Propiedades
Número CAS |
113330-82-8 |
|---|---|
Fórmula molecular |
C9H14OS |
Peso molecular |
170.27 g/mol |
Nombre IUPAC |
2-pentyl-2H-thiophen-5-one |
InChI |
InChI=1S/C9H14OS/c1-2-3-4-5-8-6-7-9(10)11-8/h6-8H,2-5H2,1H3 |
Clave InChI |
UBHORDSKQPPDHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C=CC(=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14318293.png)

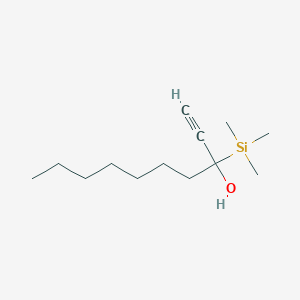
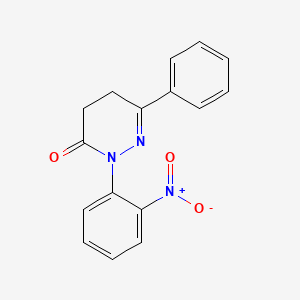

![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)

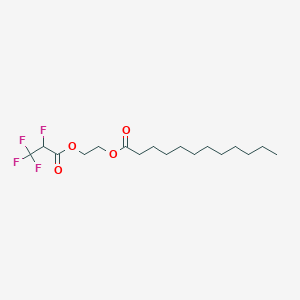
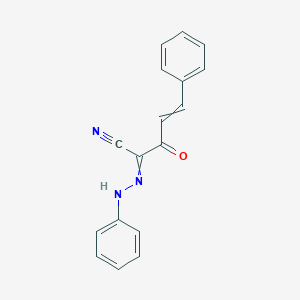
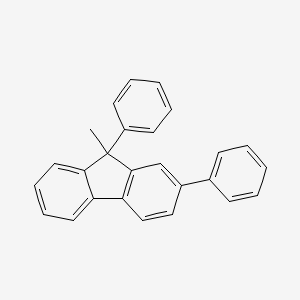
![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)

